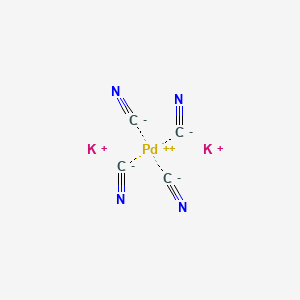
Potassium tetracyanopalladate(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tetracyanopalladate(II) is a coordination compound with the chemical formula K₂Pd(CN)₄. It is a palladium complex where the palladium ion is coordinated by four cyanide ligands. This compound is known for its applications in various fields, including catalysis, electroplating, and as a precursor for other palladium compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium tetracyanopalladate(II) can be synthesized by reacting palladium(II) chloride with potassium cyanide in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the complete formation of the complex: [ \text{PdCl}_2 + 4 \text{KCN} \rightarrow \text{K}_2[\text{Pd(CN)}_4] + 2 \text{KCl} ]
Industrial Production Methods
In industrial settings, the production of potassium tetracyanopalladate(II) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Potassium tetracyanopalladate(II) undergoes various chemical reactions, including:
Substitution Reactions: The cyanide ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Redox Reactions: The palladium center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Redox Reactions: Reducing agents such as sodium borohydride or hydrazine can be used to reduce the palladium center, while oxidizing agents like hydrogen peroxide can oxidize it.
Major Products Formed
Substitution Reactions: The major products are new palladium complexes with different ligands.
Redox Reactions: The products depend on the specific redox conditions but can include palladium(0) or palladium(IV) species.
Aplicaciones Científicas De Investigación
Potassium tetracyanopalladate(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in cancer therapy and as an antimicrobial agent.
Industry: It is used in electroplating to deposit thin layers of palladium on surfaces, providing corrosion resistance and enhancing electrical conductivity.
Mecanismo De Acción
The mechanism of action of potassium tetracyanopalladate(II) involves its ability to coordinate with other molecules and ions. The cyanide ligands can form strong bonds with various substrates, facilitating catalytic processes. The palladium center can also undergo redox changes, which are crucial for its catalytic activity. The specific molecular targets and pathways depend on the application, but generally involve interactions with organic molecules or metal surfaces.
Comparación Con Compuestos Similares
Similar Compounds
Potassium tetracyanoplatinate(II): Similar in structure but contains platinum instead of palladium.
Potassium tetrachloropalladate(II): Contains chloride ligands instead of cyanide.
Sodium tetracyanopalladate(II): Similar structure but with sodium instead of potassium.
Uniqueness
Potassium tetracyanopalladate(II) is unique due to its specific coordination environment and the properties imparted by the cyanide ligands. These properties make it particularly effective in catalysis and electroplating applications, where other similar compounds may not perform as well.
Propiedades
Fórmula molecular |
C4K2N4Pd |
|---|---|
Peso molecular |
288.69 g/mol |
Nombre IUPAC |
dipotassium;palladium(2+);tetracyanide |
InChI |
InChI=1S/4CN.2K.Pd/c4*1-2;;;/q4*-1;2*+1;+2 |
Clave InChI |
IYDMNMSJMUMQBP-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


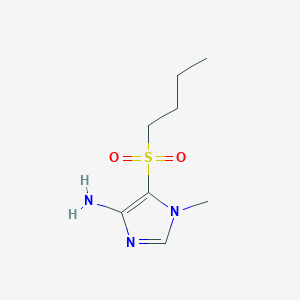
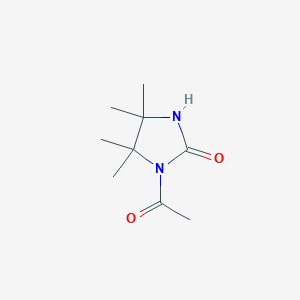
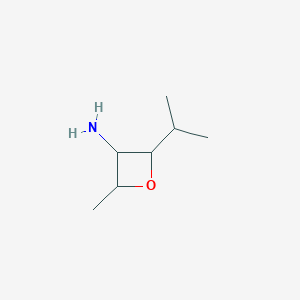
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
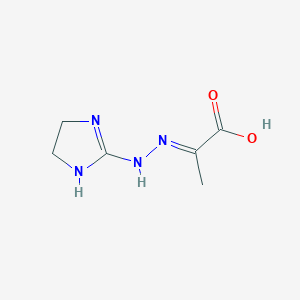
![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)
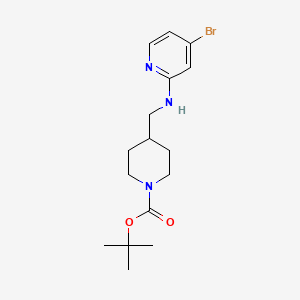
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)
![3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828751.png)
![2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid](/img/structure/B12828756.png)
![(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B12828762.png)
